2-Cyclohexen-1-one, 3,4-dimethyl-
Description
Contextual Significance of α,β-Unsaturated Ketones in Organic Chemistry
α,β-Unsaturated ketones, also known as enones, are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. fiveable.mefiveable.me This structural arrangement results in a delocalized π-electron system, which imparts unique reactivity and makes them valuable intermediates in organic synthesis. fiveable.mewikipedia.org The conjugation allows for extended absorption of light, leading to characteristic spectroscopic properties. fiveable.me
The electrophilic nature of both the carbonyl carbon and the β-carbon in the α,β-unsaturated system allows for two main types of nucleophilic attack: direct addition to the carbonyl group (1,2-addition) and conjugate addition to the β-carbon (1,4-addition). wikipedia.orgpressbooks.pub Weaker nucleophiles generally favor the 1,4-addition pathway. pressbooks.pub This dual reactivity makes α,β-unsaturated ketones versatile building blocks for the construction of more complex molecules. fiveable.me They are commonly synthesized through aldol (B89426) condensation reactions. wikipedia.org
Importance of Substituted Cyclohexenones in Synthetic Strategy
Substituted cyclohexenones are six-membered rings containing a ketone and a double bond, which are important structural motifs found in numerous natural products and pharmaceutically active compounds. mdpi.combeilstein-journals.orgnih.gov Their synthesis is a key focus in organic chemistry, with methods like the Robinson annulation being a classic approach to their formation. wikipedia.orgjk-sci.comntu.edu.sg This reaction involves a Michael addition followed by an intramolecular aldol condensation to construct the cyclohexenone ring. wikipedia.orgmasterorganicchemistry.com
The strategic importance of substituted cyclohexenones lies in their utility as versatile intermediates for creating complex cyclic and polycyclic systems. fiveable.memdpi.com The presence of multiple functional groups and stereocenters allows for a wide range of chemical transformations, making them valuable starting materials in the total synthesis of natural products like steroids and alkaloids. beilstein-journals.orgwikipedia.org The ability to introduce substituents at various positions on the cyclohexenone ring with high stereocontrol is crucial for targeting specific molecular architectures. beilstein-journals.orgnih.gov
Specific Research Focus on 2-Cyclohexen-1-one (B156087), 3,4-dimethyl- as a Key Intermediate
The reactivity of 2-Cyclohexen-1-one, 3,4-dimethyl- is governed by the α,β-unsaturated ketone functionality, making it susceptible to reactions such as Michael additions, Diels-Alder cycloadditions, and other nucleophilic additions. These reactions allow for the introduction of further complexity and the construction of new ring systems. The specific placement of the dimethyl substituents can influence the regioselectivity and stereoselectivity of these reactions, making it a valuable tool for chemists to control the outcome of their synthetic sequences.
Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-6-3-4-8(9)5-7(6)2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFYWJZFESRLBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Chemical Properties
Synthetic Methodologies for 2-Cyclohexen-1-one (B156087), 3,4-dimethyl-
The synthesis of 2-Cyclohexen-1-one, 3,4-dimethyl- has been approached through various methods. One notable, albeit low-yielding, early attempt involved a multi-step sequence starting from the Reformatsky reaction of methyl or ethyl γ-acetylvalerate with ethyl bromoacetate (B1195939). acs.org A more successful route was developed from γ-acetylvaleronitrile and ethyl bromoacetate, proceeding through a series of intermediates including a cyano-hydroxy-ester and a lactone. acs.org
A common and powerful method for the synthesis of substituted cyclohexenones is the Robinson annulation. wikipedia.orgjk-sci.com This reaction sequence involves the Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form the six-membered ring. ntu.edu.sgmasterorganicchemistry.com While a general method, specific application to 3,4-dimethylcyclohexenone would involve the reaction of an appropriate 1,3-dicarbonyl compound with a suitable α,β-unsaturated ketone acceptor. ntu.edu.sg
Key Chemical Reactions and Transformations
As an α,β-unsaturated ketone, 2-Cyclohexen-1-one, 3,4-dimethyl- is a versatile substrate for a variety of chemical transformations. The conjugated system allows for both 1,2- and 1,4-additions.
Michael Addition: This is a classic reaction of α,β-unsaturated carbonyls where a nucleophile adds to the β-carbon. wikipedia.orgmasterorganicchemistry.com For 2-Cyclohexen-1-one, 3,4-dimethyl-, this would involve the addition of a Michael donor (like an enolate or an organocuprate) to the C-4 position. pressbooks.pubwikipedia.org This reaction is a fundamental C-C bond-forming reaction and is widely used in organic synthesis. wikipedia.org
Diels-Alder Reaction: In this [4+2] cycloaddition, the α,β-unsaturated ketone can act as a dienophile, reacting with a conjugated diene to form a bicyclic system. masterorganicchemistry.comorganic-chemistry.org The reactivity of cyclohexenones in Diels-Alder reactions can be influenced by substituents and the use of Lewis acid catalysts. cdnsciencepub.com This reaction provides a powerful method for constructing complex polycyclic frameworks. masterorganicchemistry.com
Other Reactions: The carbonyl group can undergo typical ketone reactions, and the double bond can be subject to various addition reactions. The α-protons are acidic and can be removed to form an enolate, which can then participate in alkylation or other reactions. fiveable.me
Spectroscopic Profile
The spectroscopic data for 2-Cyclohexen-1-one, 3,4-dimethyl- provides key information for its identification and structural elucidation.
| Property | Value |
| Molecular Formula | C8H12O |
| Molecular Weight | 124.18 g/mol |
| IUPAC Name | 3,4-dimethylcyclohex-2-en-1-one |
Table 1: Basic Properties of 2-Cyclohexen-1-one, 3,4-dimethyl- nih.govnih.gov
Infrared (IR) Spectroscopy: The IR spectrum of a typical 2-cyclohexenone shows characteristic absorption bands. A strong peak for the C=O stretch is expected around 1670-1690 cm⁻¹, which is at a lower frequency than a saturated ketone due to conjugation. nist.gov The C=C stretching vibration appears around 1600-1640 cm⁻¹. docbrown.info C-H stretching vibrations for the methyl and methylene (B1212753) groups would be observed in the 2850-3000 cm⁻¹ region. docbrown.info
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would show signals for the vinylic proton, the protons on the carbon adjacent to the carbonyl, and the methyl groups. The chemical shifts of the methyl groups would provide information about their environment. For a related compound, 4,4-dimethyl-2-cyclohexen-1-one, the vinylic protons appear around δ 5.8-6.7 ppm, and the methyl protons are a singlet around δ 1.17 ppm. chemicalbook.com
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon (typically downfield, around δ 190-200 ppm), the two vinylic carbons, and the carbons of the methyl groups. chemicalbook.com For the (4S)-enantiomer, the carbonyl carbon appears at δ 199.6 ppm, and the vinylic carbons are at δ 159.9 and 126.9 ppm. nih.gov
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would be characteristic of the cyclohexenone structure.
Reactivity and Reaction Mechanisms of 2 Cyclohexen 1 One, 3,4 Dimethyl
Diels-Alder Cycloadditions and Related Pericyclic Reactions
The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, involves the reaction of a conjugated diene with a dienophile (an alkene). wikipedia.org The reaction is a concerted, pericyclic process that typically proceeds through a single, cyclic transition state. wikipedia.org
Investigation of 2-Cyclohexen-1-one (B156087), 3,4-dimethyl- as a Dienophile
2-Cyclohexen-1-one, 3,4-dimethyl-, and its analogs have been investigated as dienophiles in Diels-Alder reactions. Generally, cyclohexenones are considered relatively poor dienophiles under thermal conditions. cdnsciencepub.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. mnstate.edu In the case of 2-cyclohexenone derivatives, the carbonyl group provides some activation, but this is often insufficient for efficient reaction without catalysis. cdnsciencepub.com
Studies on similar systems, such as 4,4-dimethyl-2-cyclohexenone, have shown that thermal Diels-Alder reactions with dienes like isoprene (B109036) can be disappointing, often resulting in complex mixtures or recovery of the starting material. cdnsciencepub.com This suggests that 2-Cyclohexen-1-one, 3,4-dimethyl- would likely exhibit similar low reactivity in the absence of a catalyst.
Regioselectivity and Stereoselectivity in Cycloaddition Processes
The regioselectivity of Diels-Alder reactions involving unsymmetrical dienes and dienophiles is a critical aspect. In reactions with substituted 2-cyclohexenones, the "ortho" and "para" rules generally predict the major products. researchgate.net For instance, the reaction of 2-carbomethoxy-2-cyclohexen-1-one with isoprene yields the "para" adduct as the exclusive product under stannic chloride catalysis. researchgate.net
Stereoselectivity, particularly diastereofacial selectivity, arises when the two faces of the dienophile are not equivalent. acs.org For 2-cyclohexenones with substituents, the incoming diene can attack from the same side (syn) or the opposite side (anti) of the substituent(s). acs.org This selectivity is influenced by a combination of steric and stereoelectronic factors. acs.orgpitt.edu The endo/exo selectivity is another key stereochemical outcome, with the endo product often being favored due to secondary orbital interactions, a preference that can be enhanced by Lewis acid catalysis. cdnsciencepub.comias.ac.in
Influence of Lewis Acid Catalysis on Reaction Outcomes and Mechanisms
Lewis acid catalysis is a powerful tool for accelerating Diels-Alder reactions and enhancing their selectivity. ias.ac.innih.govmdpi.com Lewis acids, such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), and stannic chloride (SnCl₄), coordinate to the carbonyl oxygen of the enone. ias.ac.inlibretexts.org This coordination increases the electron-withdrawing nature of the carbonyl group, which in turn lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.inlibretexts.org This reduction in the HOMO-LUMO energy gap between the diene and dienophile leads to a significant rate acceleration. ias.ac.in
Recent computational studies have proposed an alternative view, suggesting that Lewis acids accelerate Diels-Alder reactions by reducing the Pauli repulsion between the reactants rather than solely by enhancing the HOMO-LUMO interaction. nih.govmdpi.com Regardless of the precise mechanism, the practical outcome is a more efficient and selective reaction. For example, the use of aluminum chloride as a catalyst has been shown to be effective in the Diels-Alder reactions of 4,4-dimethylcyclohexenones. cdnsciencepub.com It is also established that Lewis acid catalysis can markedly improve both regioselectivity and endo stereoselectivity. cdnsciencepub.comias.ac.in
| Catalyst | Effect on Reaction Rate | Effect on Regioselectivity | Effect on Stereoselectivity (Endo/Exo) | Reference |
|---|---|---|---|---|
| Aluminum Chloride (AlCl₃) | Significant acceleration | Increased | Increased endo selectivity | cdnsciencepub.comias.ac.inlibretexts.org |
| Boron Trifluoride (BF₃) | Significant acceleration | Increased | Increased endo selectivity | cdnsciencepub.comias.ac.in |
| Stannic Chloride (SnCl₄) | Significant acceleration | Increased | Increased endo selectivity | researchgate.netias.ac.in |
| Zinc Chloride (ZnCl₂) | Acceleration | Increased | Increased endo selectivity | nih.govlibretexts.org |
Stereoelectronic Effects of Methyl Substituents on Reactivity
The methyl groups at the C3 and C4 positions of 2-Cyclohexen-1-one, 3,4-dimethyl- exert significant stereoelectronic effects on its reactivity. The methyl group at C3 is an electron-donating group attached to the double bond, which can influence the dienophile's electronic properties. The methyl group at the C4 allylic position can influence the diastereofacial selectivity of the cycloaddition.
The conformation of the cyclohexenone ring and the orientation of the substituents play a crucial role in determining the accessibility of the two faces of the double bond to the incoming diene. acs.org Theoretical models, such as the Cieplak model, attempt to rationalize the observed facial selectivity by considering the electronic donating ability of bonds anti-periplanar to the forming bond. pitt.edu However, a consensus on the dominant controlling factors, whether steric hindrance or electronic effects, is still a subject of investigation and likely depends on the specific reactants and conditions. acs.orgpitt.edu
Nucleophilic Addition Reactions
The conjugated enone system of 2-Cyclohexen-1-one, 3,4-dimethyl- is susceptible to nucleophilic attack at two primary sites: the carbonyl carbon (1,2-addition) and the β-carbon of the double bond (1,4-addition or conjugate addition). libretexts.org The regioselectivity of this addition is highly dependent on the nature of the nucleophile. ic.ac.ukmasterorganicchemistry.com
Conjugate (Michael) Additions and Tandem Processes
Conjugate addition, also known as the Michael reaction, is a characteristic reaction of α,β-unsaturated carbonyl compounds. masterorganicchemistry.com This reaction involves the addition of a nucleophile to the β-carbon. libretexts.org "Soft" nucleophiles, such as organocuprates (Gilman reagents), enamines, and thiolates, preferentially undergo 1,4-addition. ic.ac.ukmasterorganicchemistry.com In contrast, "hard" nucleophiles like Grignard reagents and organolithium compounds tend to favor 1,2-addition to the carbonyl carbon. ic.ac.ukmasterorganicchemistry.com
The mechanism of conjugate addition with organocuprates is thought to involve the initial formation of a π-complex between the copper reagent and the alkene. ic.ac.uk This is followed by the transfer of an alkyl group to the β-carbon. ic.ac.uk
Tandem reactions that incorporate a conjugate addition step are powerful strategies for rapidly building molecular complexity. For instance, a tandem Michael addition-Wittig reaction has been developed for the synthesis of functionalized cyclohexenones. organic-chemistry.orgresearchgate.net Similarly, tandem conjugate addition-aldol reactions can be employed to construct bicyclic systems. While these specific examples may not use 2-Cyclohexen-1-one, 3,4-dimethyl- as a substrate, they illustrate the potential for this compound to participate in such tandem processes. The initial conjugate addition would generate an enolate intermediate, which can then be trapped by an electrophile in an intramolecular or intermolecular fashion.
| Nucleophile Type | Predominant Mode of Addition | Example Nucleophiles | Reference |
|---|---|---|---|
| Soft Nucleophiles | 1,4-Conjugate Addition (Michael Addition) | Organocuprates (R₂CuLi), Enolates, Thiolates, Amines | libretexts.orgic.ac.ukmasterorganicchemistry.com |
| Hard Nucleophiles | 1,2-Direct Addition | Grignard Reagents (RMgX), Organolithium Reagents (RLi) | ic.ac.ukmasterorganicchemistry.com |
Electrophilic and Radical Transformations
The carbon-carbon double bond in the cyclohexenone ring is susceptible to electrophilic addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to form a vicinal dihalide. libretexts.org This dihaloalkane can then undergo dehydrohalogenation through a double elimination reaction to form an alkyne. This process typically requires a strong base, such as sodium amide (NaNH₂). libretexts.orgmasterorganicchemistry.com
The mechanism for this transformation involves two successive E2 elimination reactions. libretexts.org In the first step, the base abstracts a proton from a carbon adjacent to one of the halogens, leading to the formation of a vinyl halide intermediate. A second equivalent of the strong base then removes the remaining proton on the double-bonded carbon, resulting in the formation of the alkyne. masterorganicchemistry.com The stereochemistry of the E2 reaction dictates that the hydrogen and the leaving group (halogen) must be in an anti-periplanar conformation. libretexts.org
The regiochemistry of the elimination is governed by Zaitsev's rule, which predicts that the more substituted alkene will be the major product. libretexts.org However, the use of a sterically hindered (bulky) base can lead to the formation of the less substituted (Hofmann) product. youtube.com It is important to note that E1 reactions are generally not preferred for synthesis due to the potential for carbocation rearrangements and the formation of substitution byproducts. masterorganicchemistry.com
Rearrangement Reactions Involving the Cyclohexenone Scaffold
Cyclohexenone scaffolds can undergo various rearrangement reactions, often initiated by photochemical or acidic conditions. A notable example is the lumiketone rearrangement, which is a type A photorearrangement observed in 4,4-disubstituted cyclohexenones. sciensage.info Upon photoexcitation, these compounds can undergo a ring contraction to form bicyclo[3.1.0]hexanones, also known as lumiketones. This rearrangement proceeds through a triplet excited state (³(π,π*)) and involves a twisting of the Cα=Cβ bond. sciensage.info
Other rearrangement reactions, such as the pinacol (B44631) rearrangement, involve the acid-catalyzed transformation of 1,2-diols into ketones. libretexts.org While not directly a reaction of the cyclohexenone itself, it represents a class of rearrangements that can be relevant in the synthesis and modification of related structures. The Baeyer-Villiger rearrangement, another important transformation, involves the oxidation of a ketone to an ester using a peracid. libretexts.org
Condensation and Annulation Reactions with Carbonyl Partners
One of the most significant reaction types for cyclohexenones is the Robinson annulation, which is a powerful method for the formation of a new six-membered ring. wikipedia.orgmasterorganicchemistry.com This reaction sequence combines a Michael addition with an intramolecular aldol (B89426) condensation. ntu.edu.sgjuniperpublishers.com
The process begins with the Michael addition of an enolate (from a ketone or a related compound) to an α,β-unsaturated ketone, such as a cyclohexenone derivative. masterorganicchemistry.comjuniperpublishers.com This creates a 1,5-dicarbonyl compound. masterorganicchemistry.com In the presence of a base, this intermediate then undergoes an intramolecular aldol condensation, where one of the enolates attacks the other carbonyl group, leading to the formation of a new six-membered ring. Subsequent dehydration of the aldol addition product yields a new α,β-unsaturated ketone fused to the original ring. masterorganicchemistry.comntu.edu.sg
The Robinson annulation is a versatile tool in organic synthesis and has been widely used in the total synthesis of complex natural products like steroids and terpenoids. wikipedia.orgjuniperpublishers.com Variations of the Robinson annulation exist, such as the Wichterle reaction, which utilizes 1,3-dichloro-cis-2-butene as the Michael acceptor to prevent undesirable side reactions. wikipedia.org
Stereochemical Aspects and Asymmetric Synthesis
Enantioselective Synthesis of Chiral Derivatives of 2-Cyclohexen-1-one (B156087), 3,4-dimethyl-
The creation of a single enantiomer of a chiral compound from achiral or racemic precursors is a cornerstone of modern organic chemistry. For derivatives of 3,4-dimethyl-2-cyclohexen-1-one, this is primarily achieved through the use of chiral catalysts or biological systems that can differentiate between the two possible enantiomeric pathways.
The enantioselective synthesis of substituted cyclohexenones often relies on metal-based or organocatalytic systems. nih.gov Chiral catalysts create an asymmetric environment that forces a reaction to proceed along a pathway favoring one enantiomer over the other.
For a target like 3,4-dimethyl-2-cyclohexen-1-one, a key strategy involves the asymmetric hydrogenation of a related precursor. Rhodium complexes featuring chiral phosphine (B1218219) ligands, such as f-spiroPhos, have proven highly effective in the chemo- and enantioselective hydrogenation of similar cyclic enones, achieving excellent enantioselectivities (up to 98% ee). rsc.org Another approach is the use of chiral Brønsted acids derived from BINOL to catalyze reactions like the Morita-Baylis-Hillman reaction of cyclohexenone with aldehydes, setting the stage for further transformations. organic-chemistry.org
Organocatalysis, which uses small, metal-free organic molecules, offers a powerful alternative. nih.govyoutube.com Chiral secondary amines, for instance, can activate substrates by forming a chiral enamine intermediate. This strategy has been successfully used in tandem Michael addition-Wittig reactions to produce highly functionalized cyclohexenones with excellent diastereo- and enantioselectivities. organic-chemistry.org A simple chiral diamine catalyst can effectively catalyze the asymmetric Michael reaction between cyclic ketones and α,β-unsaturated ketones, yielding products with up to 97% enantiomeric excess. nih.gov
Table 1: Representative Chiral Catalyst Systems for Cyclohexenone Synthesis
| Catalyst Type | Reaction | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|
| Rh-f-spiroPhos Complex | Asymmetric Hydrogenation | Up to 98% | rsc.org |
| Chiral Diamine | Asymmetric Michael Reaction | Up to 97% | nih.gov |
| Chiral BINOL-derived Brønsted Acid | Asymmetric Morita-Baylis-Hillman | High | organic-chemistry.org |
Biocatalysis leverages the high stereoselectivity of enzymes to perform chemical transformations. Ene-reductases, in particular, are well-suited for the asymmetric synthesis of chiral cyclohexenones. A key strategy is the desymmetrization of a prochiral precursor. For instance, the ene-reductases OPR3 and YqjM have been used for the desymmetrizing hydrogenation of prochiral 4,4-disubstituted 2,5-cyclohexadienones to generate chiral 4,4-disubstituted 2-cyclohexenones with outstanding enantioselectivity (up to >99% ee). acs.orgnih.gov
This biocatalytic approach could be applied to produce (4S)-3,4-dimethyl-2-cyclohexen-1-one by designing a suitable prochiral diene precursor. The enzyme would selectively reduce one of the double bonds, establishing the C4 stereocenter with high fidelity. The efficiency of these enzymatic reactions can be very high, with some systems achieving a total turnover number (TON) approaching 2000. nih.gov
Table 2: Ene-Reductases in Asymmetric Synthesis of Cyclohexenone Derivatives
| Enzyme | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| OPR3 | 4,4-disubstituted 2,5-cyclohexadienone | Chiral 4,4-disubstituted 2-cyclohexenone | >99% | acs.orgnih.gov |
| YqjM | 4,4-disubstituted 2,5-cyclohexadienone | Chiral 4,4-disubstituted 2-cyclohexenone | >99% | acs.orgnih.gov |
Diastereoselectivity in Cycloaddition and Addition Reactions
When a molecule already contains a stereocenter, any reaction that creates a second stereocenter can lead to diastereomers. Controlling the formation of these diastereomers is crucial. In the context of 3,4-dimethyl-2-cyclohexen-1-one derivatives, cycloaddition and conjugate addition reactions are common ways to introduce new substituents and stereocenters.
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings with defined stereochemistry. acs.org The relative stereochemistry of the product is often predictable. For example, the addition of a vinyl cuprate (B13416276) to a chiral 4,4-disubstituted-2-cyclohexenone has been shown to yield the Michael addition product with cis-diastereoselectivity. acs.orgnih.gov
Control of Relative Stereochemistry in Multicomponent Transformations
Multicomponent reactions and cascade (or domino) reactions are highly efficient processes that form multiple chemical bonds and stereocenters in a single operation from three or more starting materials. These reactions are particularly valuable for rapidly building molecular complexity.
A notable example is the Michael-aldol domino reaction of trisubstituted Michael acceptors with β-keto ester nucleophiles to assemble polyfunctional cyclohexanones. nih.gov These reactions can create products with five contiguous stereocenters with excellent diastereoselectivity (up to >20:1 dr). nih.gov The diastereoselectivity is often governed by Curtin-Hammett kinetics, where the relative rates of the subsequent, irreversible cyclization steps determine the final product ratio. nih.gov An asymmetric oxa-Michael/Michael cascade reaction provides another route to highly functionalized bicyclic systems, forming four contiguous stereocenters in one step with good diastereoselection. rsc.org Such strategies are instrumental in synthesizing complex derivatives where the relative stereochemistry around the cyclohexenone core is precisely controlled.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed structure of organic molecules in solution. For 2-Cyclohexen-1-one (B156087), 3,4-dimethyl-, techniques like ¹H and ¹³C NMR, along with two-dimensional experiments (e.g., COSY, HSQC), provide a complete picture of its covalent framework and stereochemistry.
The cyclohexene (B86901) ring is not planar and typically adopts a half-chair conformation. The introduction of substituents at positions 3 and 4 creates stereocenters, leading to the possibility of different diastereomers and enantiomers. The relative and absolute configuration of these stereocenters profoundly influences the molecule's three-dimensional shape and reactivity.
High-resolution NMR is the primary method for assigning this stereochemistry. Key parameters derived from the ¹H NMR spectrum, such as proton-proton coupling constants (³J), are conformation-dependent and can be used to determine the dihedral angles between adjacent protons, thereby revealing the preferred conformation of the ring and the axial or equatorial orientation of its substituents. For instance, the analysis of coupling constants for the proton at C4 can differentiate between cis and trans isomers.
Furthermore, Nuclear Overhauser Effect (NOE) experiments are instrumental in establishing through-space proximity between protons, which helps in assigning the relative stereochemistry of the methyl groups. In a derivative of 2-Cyclohexen-1-one, 3,4-dimethyl-, an NOE correlation between the proton at C4 and one of the methyl groups would confirm their spatial closeness. Recent studies on methyl-substituted cyclohexanes have demonstrated that combining HSQC NMR experiments with conformational analysis is a powerful method for assigning stereochemistry, even for inseparable diastereomeric mixtures. acs.org The conformational equilibria of substituted cyclohexanones are influenced by steric and electronic effects, such as the 2-alkyl and 3-alkyl ketone effects, which describe the energetic balance between axial and equatorial conformers. youtube.com
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Cyclohexenone Analog (4,4-dimethyl-2-cyclohexen-1-one) chemicalbook.comThis table provides data for a closely related isomer to illustrate the types of signals observed.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| C=O | - | 199.61 | Carbonyl carbon, characteristic downfield shift. |
| =CH- | 6.659 | 159.85 | Vinylic proton at C2. |
| =CH- | 5.836 | 126.86 | Vinylic proton at C3. |
| -CH₂- | 2.455 | 36.11 | Methylene (B1212753) protons adjacent to carbonyl. |
| -CH₂- | 1.873 | 34.40 | Methylene protons adjacent to quaternary carbon. |
| C(CH₃)₂ | - | 32.83 | Quaternary carbon at C4. |
| -CH₃ | 1.169 | 27.71 | Gem-dimethyl protons. |
Understanding the pathway of a chemical reaction requires identifying not just the final products but also the transient intermediates that are formed along the way. In-situ NMR spectroscopy is a powerful technique for this purpose, allowing for the real-time monitoring of a reaction mixture directly inside the NMR spectrometer. wiley.comresearchgate.net
By acquiring spectra at various time intervals, researchers can track the disappearance of reactants, the appearance of products, and the formation and decay of short-lived intermediates. researchgate.net This provides invaluable mechanistic information. For reactions involving 2-Cyclohexen-1-one, 3,4-dimethyl-, such as conjugate additions or reductions, in-situ NMR can help elucidate the structure of key intermediates like enolates or metal-pi complexes. Specialized techniques, such as high-pressure NMR tubes, enable these studies to be performed under elevated temperatures and pressures, mimicking actual process conditions. wiley.com The development of rapid NMR methods, including the use of compressed sensing, has further enhanced the ability to study reaction kinetics by significantly reducing the time required to acquire two-dimensional spectra. rsc.org
Mass Spectrometry for Reaction Pathway Elucidation and Product Confirmation
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a synthesized compound and to gain structural information from its fragmentation pattern. For 2-Cyclohexen-1-one, 3,4-dimethyl-, the molecular ion peak (M⁺) in the mass spectrum would confirm its elemental formula of C₈H₁₂O.
When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a powerful tool for analyzing reaction mixtures. It can identify the main product, unreacted starting materials, and any byproducts, thus helping to elucidate the reaction pathway. The fragmentation pattern observed under electron ionization (EI) is particularly informative. For cyclic ketones, characteristic fragmentation involves α-cleavage, where the bond adjacent to the carbonyl group breaks. libretexts.orgmdpi.com For 2-Cyclohexen-1-one, 3,4-dimethyl-, this would lead to specific, predictable fragment ions. The analysis of these fragmentation patterns helps distinguish between isomers that might otherwise be difficult to identify. youtube.com
Table 2: Predicted Key Mass Spectrometry Fragments for 2-Cyclohexen-1-one, 3,4-dimethyl-
| m/z | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 124 | [M]⁺ | Molecular Ion |
| 109 | [M - CH₃]⁺ | Loss of a methyl radical |
| 96 | [M - CO]⁺ | Loss of carbon monoxide (retro-Diels-Alder type) |
| 81 | [M - CO - CH₃]⁺ | Loss of CO followed by loss of a methyl radical |
| 68 | [C₅H₈]⁺ | Result of retro-Diels-Alder fragmentation |
Infrared Spectroscopy for Functional Group Analysis and Reaction Monitoring
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. utexas.edu It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For 2-Cyclohexen-1-one, 3,4-dimethyl-, the IR spectrum is dominated by characteristic absorptions of its α,β-unsaturated ketone moiety.
The most prominent peaks include a strong absorption for the carbonyl (C=O) stretch, which is typically found at a lower wavenumber (around 1665-1685 cm⁻¹) compared to a saturated ketone due to conjugation with the double bond. The carbon-carbon double bond (C=C) stretch appears as a medium intensity peak in the 1600-1650 cm⁻¹ region. docbrown.info Additionally, C-H stretching vibrations are observed just below 3000 cm⁻¹ for the sp³ hybridized carbons and just above 3000 cm⁻¹ for the sp² hybridized carbons of the double bond.
Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly useful for real-time reaction monitoring. researchgate.netclairet.co.uk By inserting a probe directly into the reaction vessel, one can follow the progress of a reaction by observing the disappearance of reactant-specific peaks and the appearance of product-specific peaks. For example, in a reduction reaction of 2-Cyclohexen-1-one, 3,4-dimethyl-, one would monitor the disappearance of the C=O peak and the appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) corresponding to the alcohol product.
Table 3: Characteristic Infrared Absorption Frequencies for 2-Cyclohexen-1-one, 3,4-dimethyl-
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|---|---|---|---|
| ~3100-3010 | Stretching | =C-H (vinylic) | Medium |
| ~2960-2850 | Stretching | C-H (aliphatic) | Strong |
| ~1685-1665 | Stretching | C=O (conjugated ketone) | Strong |
| ~1650-1600 | Stretching | C=C (alkene) | Medium to Weak |
| ~1465, ~1375 | Bending | C-H (methyl) | Medium |
X-ray Crystallography for Definitive Structure Determination and Intermolecular Interactions
While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound, producing a diffraction pattern that can be mathematically transformed into a three-dimensional model of the electron density. This model reveals the precise positions of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.
For a derivative of 2-Cyclohexen-1-one, 3,4-dimethyl-, a crystal structure would definitively confirm its stereochemistry and solid-state conformation. Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions. nih.gov These non-covalent forces, such as hydrogen bonds (e.g., C-H···O), van der Waals forces, and π-π stacking interactions, govern the physical properties of the solid, including its melting point and solubility. acs.orgsuniv.ac.in Advanced techniques like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing a detailed map of how molecules interact with their neighbors in the crystal lattice. nuph.edu.ua
Table 4: Representative Crystallographic Data for a Cyclohexenone Derivative Data based on a similar published structure to illustrate typical parameters.
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.731 |
| b (Å) | 8.757 |
| c (Å) | 11.348 |
| α (°) | 90 |
| β (°) | 80.71 |
| γ (°) | 90 |
| Volume (ų) | 605.0 |
| Z | 4 |
Compound Index
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net It is widely used to investigate the electronic structure and reactivity of organic molecules, including cyclic ketones.
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of reactants, products, intermediates, and, crucially, the transition state structures that connect them. The transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation barrier and, consequently, its rate.
For reactions involving α,β-unsaturated ketones like 3,4-dimethyl-2-cyclohexen-1-one, DFT can be used to model various transformations such as Michael additions, cycloadditions, or oxidation reactions. For instance, in studies of the partial oxidation of cyclohexane (B81311), DFT (specifically using the B3LYP functional) has been employed to locate stable reactants, products, and transition-state intermediates, thereby probing the energetics of major reaction channels. researchgate.netpsu.edu This approach involves calculating the geometries and energies of all species along a proposed reaction pathway. researchgate.net By comparing the energies of different possible pathways, the most favorable mechanism can be determined. While specific DFT studies detailing reaction mechanisms for 3,4-dimethyl-2-cyclohexen-1-one are not prevalent in public literature, the methodology is well-established for analogous systems. unimib.it For example, DFT has been used to confirm stepwise mechanisms in cycloaddition reactions, providing accuracy comparable to more computationally expensive methods. unimib.it
Many reactions involving substituted cyclohexenones can yield multiple products (regioisomers or stereoisomers). DFT is a powerful predictive tool for understanding and rationalizing the selectivity observed in these reactions. By calculating the activation energies for the transition states leading to each possible product, researchers can predict which isomer will be formed preferentially. The pathway with the lowest activation energy barrier is expected to be the dominant one.
For example, in enzymatic reactions, understanding selectivity is key. A study on the α,β-desaturation of 3-methylcyclohexanone (B152366) by cyclohexanone (B45756) dehydrogenase (CDH) revealed that the reaction selectively produced 5-methyl-2-cyclohexen-1-one, not the alternative 3-methyl-2-cyclohexen-1-one (B144701) isomer. nih.gov Computational methods like DFT can be employed to model the substrate within the enzyme's active site and calculate the energies of the transition states for the formation of both possible products. Such calculations would likely show a lower energy barrier for the path leading to the observed 5-methyl isomer, thus explaining the enzyme's regioselectivity. This predictive capability is crucial for designing new catalysts and synthetic routes.
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations provide fundamental information about the electronic distribution within a molecule, which governs its reactivity. For 3,4-dimethyl-2-cyclohexen-1-one, these calculations can reveal key reactivity descriptors.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For 3,4-dimethyl-2-cyclohexen-1-one, the carbonyl oxygen would be a site of negative potential, and the carbonyl carbon and the β-carbon of the enone system would be sites of positive potential.
Reactivity Descriptors: DFT can be used to calculate a range of descriptors that quantify reactivity, such as chemical potential, hardness, softness, and the Fukui function, which predicts the most reactive sites for nucleophilic, electrophilic, and radical attacks.
A combined experimental and DFT study on the related molecules 2-cyclohexen-1-one (B156087) (CHO) and 3-methyl-2-cyclohexen-1-one (3MCHO) used the B3LYP-TD/6-31++G(d,p) level of theory to calculate electronic transitions and assign vibrational spectra. nih.gov This highlights how theoretical calculations can directly support and interpret experimental data.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H12O | PubChem nih.gov |
| Molecular Weight | 124.18 g/mol | PubChem nih.gov |
| IUPAC Name | 3,4-dimethylcyclohex-2-en-1-one | PubChem nih.gov |
| InChIKey | NDFYWJZFESRLBQ-LURJTMIESA-N | PubChem nih.gov |
| Topological Polar Surface Area | 17.1 Ų | PubChem nih.gov |
| Complexity | 156 | PubChem nih.gov |
Analysis of Intermolecular Interactions and Crystal Packing by Hirshfeld Surfaces
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density of a given molecule dominates.
By mapping various properties onto this surface, one can gain detailed insights into the nature and extent of intermolecular contacts. Key properties mapped include:
d_norm: A normalized contact distance that highlights regions of significant intermolecular interaction. Red spots on the d_norm surface indicate close contacts, often corresponding to hydrogen bonds or other strong interactions.
Shape Index and Curvedness: These properties describe the shape of the surface and help identify complementary packing motifs, such as π-π stacking.
For 3,4-dimethyl-2-cyclohexen-1-one, Hirshfeld analysis could reveal how molecules pack in the solid state. It would quantify the contributions of different types of interactions, such as C-H···O hydrogen bonds involving the carbonyl group and van der Waals forces between the hydrocarbon portions of the molecules. Although specific Hirshfeld studies on this compound are not documented in readily available literature, this technique would be highly valuable for understanding its solid-state properties and polymorphism.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is particularly useful for conformational analysis and understanding the influence of the environment, such as a solvent.
For 3,4-dimethyl-2-cyclohexen-1-one, the six-membered ring is not planar and can adopt various conformations, such as half-chair or sofa forms. MD simulations can explore the potential energy landscape of these conformations, determine their relative stabilities, and calculate the energy barriers for interconversion between them. rsc.org
Furthermore, MD simulations can explicitly model the effects of a solvent. researchgate.net By simulating the compound in a box of solvent molecules (e.g., water, methanol, or acetonitrile), one can observe how the solvent organizes around the solute and how this organization affects the solute's conformation and reactivity. researchgate.netchemrxiv.org For example, a study on 2-cyclohexen-1-one demonstrated that in water, the molecule is likely to form clusters with water molecules (CHO-(H2O)2), whereas in cyclohexane, it exists primarily as a monomer. nih.gov Such solvent effects, which can be critical to reaction outcomes, are effectively modeled using MD, often in combination with DFT (in methods known as QM/MM or ab initio MD). chemrxiv.org
Applications in Complex Organic Synthesis
Building Block for Natural Product Total Synthesis
The enantiomerically pure form of the compound, specifically (R)-(+)-3,4-Dimethylcyclohex-2-en-1-one, has been identified as a significant starting material for the asymmetric synthesis of a diverse array of natural products. orgsyn.org The inherent chirality of this building block is transferred through subsequent synthetic steps to control the stereochemistry of the final complex molecule. This approach is fundamental to creating biologically active compounds in their natural form.
Examples of natural products synthesized using this chiral building block include:
(+)-Agelasimine A : A marine sponge metabolite. orgsyn.org
Irones : Constituents of essential oils used in perfumery, such as (+)-cis-γ-irone. orgsyn.org
3-Demethylaflavinine : An epiaflavinine derivative. orgsyn.org
(-)-Methyl kolavenate : A clerodane diterpenoid. orgsyn.org
(-)-Ascochlorin : An antiviral antibiotic. orgsyn.org
The successful synthesis of these varied and complex molecules underscores the importance of 3,4-dimethyl-2-cyclohexen-1-one as a foundational chiral synthon.
The cyclohexenone framework is a cornerstone for the synthesis of polycyclic systems, which are common motifs in natural products. The construction of these systems often relies on powerful carbon-carbon bond-forming reactions where the cyclohexenone can act as a reactive partner.
Decalins: The decalin ring system (a bicyclo[4.4.0]decane) is a frequent substructure in terpenoids and steroids. A primary method for its construction is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. cdnsciencepub.com In this context, a cyclohexenone derivative can act as the dienophile. While specific studies detailing the use of 3,4-dimethyl-2-cyclohexen-1-one in Diels-Alder reactions for decalin synthesis are not extensively documented in the reviewed literature, the use of closely related 4,4-dimethyl-2-cyclohexenones in this capacity is well-established. cdnsciencepub.comcdnsciencepub.com These reactions provide a direct route to the 4,4-dimethyl-1-decalone ring system, highlighting a key synthetic application of this class of compounds. cdnsciencepub.com The synthesis of the marine natural product (+)-agelasimine A from (R)-(+)-3,4-dimethylcyclohex-2-en-1-one involves the construction of a complex polycyclic diterpene portion, which serves as a practical example of its use in building intricate ring systems. orgsyn.orgacs.org
Bicyclo[2.2.2]octanones: The bicyclo[2.2.2]octanone skeleton is another important structural motif found in numerous natural products. nih.gov These structures can be assembled using several strategies involving cyclohexenone precursors. One powerful method involves a sequence of two Michael additions. Current time information in Bangalore, IN. Another key strategy is the Diels-Alder reaction, where a 1,3-diene derived from a cyclohexenone reacts with a dienophile. nih.gov For instance, 1,3-dienes derived from (R)-4-t-butyldimethyl-silyloxy-2-cyclohexen-1-one undergo highly controlled [4+2] cycloadditions to furnish functionalized bicyclo[2.2.2]octanone derivatives. nih.gov These examples demonstrate the capability of the cyclohexenone scaffold to participate in reactions that build the bicyclo[2.2.2]octane core, a reactivity that is applicable to 3,4-dimethyl-2-cyclohexen-1-one.
| Polycyclic System | Key Reaction Type | Role of Cyclohexenone | Example Precursor |
|---|---|---|---|
| Decalin | Diels-Alder Reaction | Dienophile | 4,4-dimethyl-2-cyclohexenone cdnsciencepub.comcdnsciencepub.com |
| Bicyclo[2.2.2]octanone | Sequential Michael Addition | Michael Acceptor Precursor | 5,5-dimethylcyclohex-2-enone Current time information in Bangalore, IN. |
| Bicyclo[2.2.2]octanone | Diels-Alder Reaction | Diene Precursor | (R)-4-t-butyldimethyl-silyloxy-2-cyclohexen-1-one nih.gov |
In asymmetric synthesis, establishing stereochemical control is paramount. One of the most effective strategies involves the use of the "chiral pool," where a readily available, enantiomerically pure natural product is used as a starting material. (R)-(+)-3,4-Dimethylcyclohex-2-en-1-one serves precisely this purpose. orgsyn.org Its synthesis from other natural products like (+)-dihydrocarvone or (R)-(+)-pulegone provides an enantiopure scaffold. orgsyn.org
This chiral building block allows for the introduction of a defined stereocenter at the C4 position. This stereocenter then directs the stereochemical outcome of subsequent reactions, a process known as substrate-controlled synthesis. The chirality inherent in the molecule guides the approach of reagents, leading to the formation of new stereocenters with high selectivity. This principle is fundamental to its application in the total synthesis of complex, stereochemically rich natural products like (+)-agelasimine A. orgsyn.orgacs.org Therefore, 3,4-dimethyl-2-cyclohexen-1-one is not just a structural component but a crucial precursor for propagating chirality throughout a synthetic sequence.
Role in the Synthesis of Advanced Organic Materials Precursors
Detailed research findings on the specific application of 2-Cyclohexen-1-one (B156087), 3,4-dimethyl- as a precursor for advanced organic materials are not extensively available in the reviewed scientific literature. While the reactive nature of the α,β-unsaturated ketone suggests potential for polymerization or incorporation into functional materials, specific examples are not documented.
Scaffold for the Development of Chemical Libraries
The use of 2-Cyclohexen-1-one, 3,4-dimethyl- as a central scaffold for the development and synthesis of chemical libraries for screening purposes is not widely reported in the surveyed literature. Although the cyclohexenone core is a viable starting point for diversification, specific library synthesis efforts based on this particular compound have not been documented.
Conclusion and Future Directions
Summary of Current Research Pertaining to 2-Cyclohexen-1-one (B156087), 3,4-dimethyl-
Research on 2-Cyclohexen-1-one, 3,4-dimethyl-, has primarily focused on its synthesis. Historical approaches to obtaining this compound have involved the hydrogenation of 3,4-dimethylphenol (B119073) to yield 3,4-dimethylcyclohexanol, which is then oxidized to the corresponding ketone. acs.org This reduction step is noted to be substantially stereospecific, likely resulting in a cis arrangement of the methyl groups on the cyclohexane (B81311) ring. acs.org
A more detailed, multi-step synthesis has also been reported, aiming to produce both cis and trans isomers. acs.org This pathway begins with the Reformatsky reaction between γ-acetylvaleronitrile and ethyl bromoacetate (B1195939) to produce ethyl ε-cyano-β-hydroxy-β,γ-dimethylcaproate. acs.org Subsequent hydrolysis and a series of transformations were intended to yield the target unsaturated ketone, although challenges were encountered in the dehydrohalogenation step. acs.org An alternative approach involved the alkaline hydrolysis of an intermediate chloro ester to give 3,4-dimethyl-2-heptenedioic acid. acs.org These synthetic explorations underscore the foundational efforts to access this specific molecular scaffold.
Emerging Methodologies for Enhanced Synthesis and Reactivity Control
The development of more efficient and selective synthetic routes to substituted cyclohexenones is an active area of research. For analogous structures like 4,4-dimethyl-2-cyclohexen-1-one, methods such as the Michael addition of methyl vinyl ketone to isobutyraldehyde (B47883) followed by base-mediated ring formation have been established. orgsyn.org Another effective strategy involves the reaction of 1-(2-methylpropenyl)pyrrolidine with methyl vinyl ketone, followed by acid-catalyzed hydrolysis and cyclization, which provides good yields of the 4,4-dimethyl isomer. chemicalbook.com Adapting these annelation strategies could provide more direct access to the 3,4-dimethyl substituted core.
A particularly promising emerging methodology is the use of biocatalysis. Ene-reductases have demonstrated high efficacy in the asymmetric desymmetrization of prochiral 4-substituted-4-methyl-cyclohexa-2,5-dienones. acs.org This enzymatic approach yields chiral 2-cyclohexenones with excellent enantioselectivity (>99% ee). acs.org Applying a similar biocatalytic desymmetrization strategy to a suitable 3,4-dimethyl-substituted cyclohexadienone precursor could offer a powerful and highly stereoselective route to specific enantiomers of 2-Cyclohexen-1-one, 3,4-dimethyl-.
Future Avenues in Mechanistic Understanding and Catalysis
While specific mechanistic studies on 2-Cyclohexen-1-one, 3,4-dimethyl- are limited, research on the parent 2-cyclohexenone provides a roadmap for future investigations. The photochemical behavior of cyclohexenones, particularly their [2+2] cycloaddition reactions, is a rich area for exploration. acs.org Understanding how the electronic and steric properties of the two methyl groups in the 3- and 4-positions influence the excited state dynamics and reaction outcomes is a key area for future inquiry.
Furthermore, the use of Lewis acids to catalyze and control the photoreactions of enones is a significant advancement. nih.gov Studies on 2-cyclohexenone complexed with boron trifluoride (BF₃) have shown that the Lewis acid remains attached to the carbonyl oxygen in the reactive triplet state. nih.gov This interaction alters the photophysical properties and can induce high enantioselectivity in cycloadditions when using chiral Lewis acids. nih.gov Future research should focus on detailed mechanistic studies of 2-Cyclohexen-1-one, 3,4-dimethyl- using time-resolved spectroscopy and high-level computational modeling to probe its excited states, both alone and in the presence of various Lewis acid catalysts. This will be crucial for designing novel catalytic systems that can precisely control the reactivity and selectivity of its transformations.
Challenges and Opportunities in Stereocontrolled Chemical Transformations
A primary challenge in the chemistry of 2-Cyclohexen-1-one, 3,4-dimethyl- lies in the stereocontrolled synthesis and subsequent transformation of the molecule. The presence of two adjacent stereocenters at the C3 and C4 positions means that the compound can exist as different diastereomers (cis and trans) and enantiomers. Controlling this stereochemistry is a significant hurdle.
The opportunity to overcome this challenge lies in asymmetric catalysis. As mentioned, biocatalytic methods using enzymes like ene-reductases present a powerful tool for achieving high enantioselectivity in the synthesis of chiral cyclohexenones. acs.org Developing an enzymatic process for 2-Cyclohexen-1-one, 3,4-dimethyl- could provide access to enantiopure forms, such as the (4S)-3,4-dimethylcyclohex-2-en-1-one isomer. nih.gov Once these stereochemically defined building blocks are available, they can be used in complex molecule synthesis. For example, the enone functionality can be exploited for stereoselective Michael additions or Corey-Chaykovsky reactions to introduce further complexity with high diastereocontrol. acs.org Future work will likely focus on designing chiral catalysts—both enzymatic and small molecule—that can selectively generate any desired stereoisomer of the title compound and its derivatives, opening doors to new applications in stereocontrolled synthesis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,4-dimethyl-2-cyclohexen-1-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via Diels-Alder reactions using substituted dienes and ketones or through oxidation of substituted cyclohexenes. Optimization involves adjusting catalysts (e.g., Lewis acids like AlCl₃), temperature (60–100°C), and solvent polarity. Kinetic studies using GC-MS or HPLC can monitor intermediate formation .
Q. How should researchers characterize the purity and structural integrity of 3,4-dimethyl-2-cyclohexen-1-one using spectroscopic methods?
- Methodological Answer :
- NMR : Compare H and C chemical shifts with NIST reference data (e.g., δ 2.1–2.3 ppm for methyl groups adjacent to the carbonyl) .
- Mass Spectrometry : Match fragmentation patterns (e.g., molecular ion [M⁺] at m/z 138) to NIST libraries .
- IR : Confirm carbonyl stretch (~1700 cm⁻¹) and C=C absorption (~1600 cm⁻¹) .
Q. What safety protocols are essential when handling 3,4-dimethyl-2-cyclohexen-1-one in laboratory settings?
- Methodological Answer :
- Use PPE (nitrile gloves, goggles, lab coats) to prevent skin/eye contact.
- Ensure ventilation to avoid inhalation of vapors (TLV-TWA: 10 ppm).
- Store in airtight containers away from oxidizers; dispose of waste via certified chemical disposal services .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and regioselectivity of 3,4-dimethyl-2-cyclohexen-1-one in Diels-Alder reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Solvent effects are incorporated via PCM models. Validation involves comparing computed activation energies with experimental kinetic data .
Q. What strategies resolve contradictions in reported biological activities of 3,4-dimethyl-2-cyclohexen-1-one derivatives?
- Methodological Answer :
- Systematic Bioassays : Test derivatives under standardized conditions (e.g., MIC assays for antimicrobial activity).
- Structure-Activity Relationships (SAR) : Vary substituents (e.g., alkyl chains at C3/C4) to isolate bioactive moieties.
- Purity Control : Use HPLC (≥95% purity) to rule out impurities affecting bioactivity .
Q. How does the stereoelectronic environment of 3,4-dimethyl-2-cyclohexen-1-one influence its behavior in asymmetric catalysis?
- Methodological Answer : Steric hindrance from methyl groups directs enantioselectivity in catalytic cycles (e.g., Sharpless epoxidation). Polarimetry and chiral HPLC quantify enantiomeric excess (ee). Computational docking (e.g., AutoDock Vina) models substrate-catalyst interactions .
Data-Driven Research Questions
Q. What advanced analytical techniques elucidate degradation products of 3,4-dimethyl-2-cyclohexen-1-one under environmental conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
